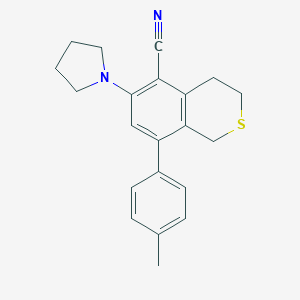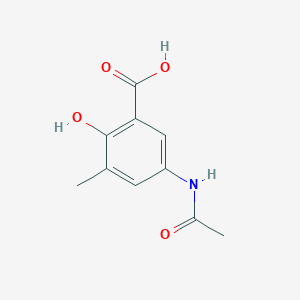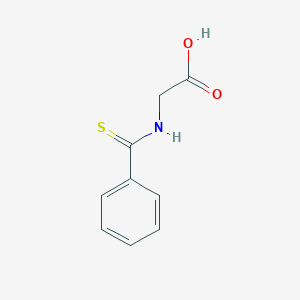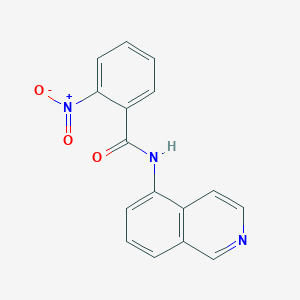
8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile, also known as SM-368229, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isothiochromenes and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is not fully understood. However, it has been found to exhibit a high affinity for the dopamine transporter and to inhibit the reuptake of dopamine. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has also been found to modulate the serotonin system, although the exact mechanism of this modulation is not yet clear.
Biochemical and Physiological Effects:
8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase extracellular levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has also been found to exhibit antipsychotic activity, although the exact mechanism of this activity is not yet clear.
実験室実験の利点と制限
One advantage of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is that it has been found to exhibit a high affinity for the dopamine transporter, which makes it a potentially useful tool for studying the dopamine system. However, one limitation of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is that it has not yet been extensively studied in vivo, and its effects on behavior and cognition are not yet clear.
将来の方向性
There are several future directions for research on 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile. One area of interest is the potential use of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile in the treatment of addiction, schizophrenia, and other psychiatric disorders. Another area of interest is the development of analogs of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile with improved pharmacological properties. Finally, further studies are needed to elucidate the mechanism of action of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile and its effects on behavior and cognition in vivo.
Conclusion:
In conclusion, 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is a chemical compound that has been studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the dopamine transporter, modulation of the serotonin system, and antipsychotic activity. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has potential as a tool for studying the dopamine system, and may have applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile and its effects on behavior and cognition in vivo.
合成法
The synthesis of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile involves the reaction of 2-(1-pyrrolidinyl)acetaldehyde with 4-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product. The synthesis of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has been described in detail in a number of research articles.
科学的研究の応用
8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has been studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the dopamine transporter, modulation of the serotonin system, and antipsychotic activity. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has also been studied for its potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders.
特性
分子式 |
C21H22N2S |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
8-(4-methylphenyl)-6-pyrrolidin-1-yl-3,4-dihydro-1H-isothiochromene-5-carbonitrile |
InChI |
InChI=1S/C21H22N2S/c1-15-4-6-16(7-5-15)18-12-21(23-9-2-3-10-23)19(13-22)17-8-11-24-14-20(17)18/h4-7,12H,2-3,8-11,14H2,1H3 |
InChIキー |
YUYWHJZCDFKCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C3=C2CSCC3)C#N)N4CCCC4 |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C3=C2CSCC3)C#N)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)


![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)